molecular formula C8H20Cl2N2O2 B2771843 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride CAS No. 67435-43-2

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Numéro de catalogue: B2771843
Numéro CAS: 67435-43-2
Poids moléculaire: 247.16
Clé InChI: ZDWMZIWWYSLIQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is a chemical compound for research applications. The molecular scaffold of this compound, which incorporates a piperidine ring, is of significant interest in medicinal chemistry. Piperidine derivatives are frequently explored in pharmaceutical research for their potential biological activities. For instance, similar structural motifs are found in compounds investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response whose aberrant activation is implicated in a wide range of inflammatory diseases . The aminooxy functional group present in this molecule also provides a versatile handle for chemical conjugation, such as the formation of oxime linkages, which can be useful in probe development and bioconjugation chemistry. Researchers may utilize this dihydrochloride salt form to enhance the compound's solubility and stability in various experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWFYSXHFZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Note: In Vivo Dosing Strategies for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Scientific Rationale & Introduction

1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2) is a highly soluble, small-molecule hydroxylamine derivative. In pharmacological research, this compound and its structural analogues (such as BGP-15 and bimoclomol) are classified as pleiotropic heat shock protein (HSP) co-inducers and vascular protective agents [1].

Unlike traditional drugs that directly bind to a single receptor, hydroxylamine derivatives act as "co-inducers." They do not trigger a stress response on their own; rather, under conditions of cellular stress (e.g., oxidative stress, lipotoxicity, or ischemia), they prolong the activation of Heat Shock Factor 1 (HSF-1). This leads to the targeted upregulation of HSP70/72, which subsequently inhibits the c-Jun N-terminal kinase (JNK) pathway, preserves mitochondrial integrity, and protects vascular endothelial cells from apoptotic damage [2, 3].

Because the compound is supplied as a dihydrochloride salt , it is highly hydrophilic. However, this salt form inherently yields an acidic solution upon dissolution. As a Senior Application Scientist, I must emphasize that failure to properly buffer this compound prior to in vivo administration will result in localized tissue necrosis, hemolysis, or erratic pharmacokinetic absorption , confounding your experimental readouts.

Mechanism of Action (MoA) Pathway

MoA_Pathway Stress Cellular Stress (ROS, Lipids, Ischemia) HSF1 HSF-1 Activation (Prolonged) Stress->HSF1 Triggers JNK JNK Pathway (Pro-apoptotic) Stress->JNK Activates Drug 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (Hydroxylamine Derivative) Drug->HSF1 Co-induces HSP72 HSP70/72 Upregulation HSF1->HSP72 Transcribes HSP72->JNK Inhibits Mito Mitochondrial Integrity Preserved HSP72->Mito Stabilizes Endo Vascular Endothelial Protection JNK->Endo Damages Mito->Endo Promotes

Caption: Mechanism by which hydroxylamine derivatives co-induce HSP72 to inhibit JNK and protect endothelial cells.

Dosing Parameters & Data Presentation

When designing in vivo studies, dosing strategies must be tailored to the disease model. Acute models (e.g., ischemia-reperfusion) require rapid systemic distribution via Intravenous (IV) bolus, whereas chronic models (e.g., diet-induced obesity or diabetic cardiomyopathy) utilize Intraperitoneal (IP) or Per Os (PO) routes to maintain steady-state target engagement [4].

Table 1: Recommended In Vivo Dosing Strategies
RouteModel TypeRecommended DoseVehicleFrequencyExpected Pharmacodynamic Readout
IV Acute Endothelial Dysfunction5 – 10 mg/kg1X PBS (pH 7.4)Single Bolus (Slow infusion)Restoration of Flow-Mediated Dilation (FMD); E/A ratio improvement.
IP Chronic Metabolic / Inflammatory15 – 30 mg/kg0.9% Saline (Buffered)Daily (14–28 days)Upregulation of intramuscular HSP72; decreased JNK phosphorylation.
PO Chronic Diabetic Cardiomyopathy30 – 50 mg/kg0.5% Methylcellulose or WaterDaily (Oral Gavage)Enhanced insulin sensitivity; improved diastolic function (Tei-index).

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: by verifying pH and solubility prior to injection, you eliminate vehicle-induced artifacts, ensuring that any observed physiological changes are strictly drug-mediated.

Protocol 1: Formulation of Dosing Solutions

Objective: Prepare a physiologically compatible, sterile solution for IV or IP administration.

  • Calculations & Weighing : Calculate the required mass of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride based on the active moiety weight. Weigh the compound using an analytical balance in a low-humidity environment (dihydrochloride salts can be hygroscopic).

  • Initial Dissolution : Dissolve the powder in 80% of the final target volume using sterile, endotoxin-free water. The solution will become highly acidic (pH ~3.0 - 4.0).

  • pH Neutralization (Critical Step) :

    • Causality: Injecting an acidic solution IV causes immediate precipitation of blood proteins and endothelial stripping, mimicking the exact vascular damage you are trying to prevent.

    • Action: Titrate the solution dropwise with 0.1 M NaOH or use 10X PBS to buffer the solution to a final pH of 7.2 – 7.4.

  • Volume Adjustment & Filtration : Bring the solution to the final volume with 1X PBS. Pass the formulation through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, amber glass vial (to protect from potential photo-degradation).

  • Validation : Visually inspect for precipitates. The solution must be 100% optically clear.

Protocol 2: Acute IV Dosing in Murine Models of Endothelial Dysfunction

Objective: Assess the acute vascular protective effects of the compound.

  • Acclimation & Baseline : Anesthetize the animal (e.g., C57BL/6 mouse or Wistar rat) using Isoflurane (1.5-2%). Establish baseline cardiovascular parameters using high-resolution echocardiography or a carotid artery flow probe.

  • Catheterization : Isolate the lateral tail vein (mice) or jugular vein (rats). Insert a 27G or 24G catheter, respectively, flushed with heparinized saline.

  • Administration : Administer the formulated compound (10 mg/kg) at a slow, controlled rate of 0.1 mL/min .

    • Causality: Rapid IV bolus of vasoactive compounds can cause acute hypotension or transient bradycardia due to sudden shifts in peripheral resistance. Slow infusion mitigates hemodynamic shock.

  • Monitoring : Flush the line with 0.05 mL saline. Monitor the animal for 20-30 minutes post-dose, recording real-time changes in vascular tone and heart rate.

Protocol 3: Chronic IP Dosing for HSP Co-Induction

Objective: Evaluate long-term metabolic and structural benefits in chronic disease models (e.g., Goto-Kakizaki rats).

  • Preparation : Prepare the dosing solution daily or store aliquots at -20°C to prevent hydrolysis of the aminooxy linkage.

  • Restraint & Injection : Secure the animal exposing the ventral abdomen. Tilt the animal head-down at a 30-degree angle to shift internal organs cranially.

  • Administration : Inject the compound (15-30 mg/kg) into the lower right quadrant of the abdomen using a 25G needle. Aspirate slightly before injection to ensure the needle has not punctured the bowel or a blood vessel.

  • Endpoint Validation : After 14-28 days of dosing, harvest skeletal muscle and vascular tissue. Perform Western Blotting for HSP72 and phosphorylated JNK to validate target engagement at the molecular level.

In Vivo Experimental Workflow

InVivo_Workflow Acclimate 1. Acclimation & Baseline Model 2. Disease Induction (e.g., High Fat Diet) Acclimate->Model Formulate 3. Formulation (pH 7.4 Buffer) Model->Formulate Dosing 4. Dosing Phase (IV, IP, or PO) Formulate->Dosing Endpoint 5. Endpoint Assays (Echo, Western Blot) Dosing->Endpoint

Caption: Standardized workflow for evaluating hydroxylamine derivatives in vivo.

References

  • European Patent Office. (2003). Pharmazeutische produkte zur heilung und vorbeugung von krankheiten, die aus der beschädigung der vaskulären endothelzellen hervorgehen (Patent No. EP0966283B1). Google Patents.
  • Szabó, A., et al. (2019). The Drug Candidate BGP-15 Delays the Onset of Diastolic Dysfunction in the Goto-Kakizaki Rat Model of Diabetic Cardiomyopathy. Molecules, 24(3), 586. Available at:[Link]

  • Chung, J., et al. (2008). HSP72 protects against obesity-induced insulin resistance. Proceedings of the National Academy of Sciences (PNAS), 105(5), 1739-1744. Available at:[Link]

  • Sumegi, K., et al. (2017). BGP-15 Protects against Oxidative Stress-Induced Disease Models. PLOS One. Available at:[Link]

Application Notes and Protocols: The Role of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride in PARP Inhibitor Research

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini Senior Application Scientist

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair through the base excision repair (BER) pathway.[1] In the context of oncology, particularly in cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, inhibiting PARP activity leads to a synthetic lethal phenotype.[2][3] The accumulation of unrepaired single-strand breaks results in the formation of double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and apoptosis.[1][4] This vulnerability has been successfully exploited with the development of several FDA-approved PARP inhibitors, including olaparib, rucaparib, and niraparib, which have transformed the treatment landscape for certain types of ovarian, breast, pancreatic, and prostate cancers.[5][6]

The design of PARP inhibitors is generally based on mimicking the nicotinamide moiety of the NAD+ substrate, allowing them to bind to the catalytic domain of PARP enzymes.[2] While the core pharmacophores of many inhibitors are well-established, ongoing research focuses on developing novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. This involves the exploration of diverse chemical scaffolds and building blocks that can interact with different regions of the PARP active site or modulate the physicochemical properties of the inhibitor.

This document explores the potential roles of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride (CAS 67435-43-2) in the field of PARP inhibitor research. While not a constituent of currently marketed PARP inhibitors, its unique combination of functional groups—an aminooxy moiety, a secondary alcohol, and a piperidine ring—presents intriguing possibilities for its application as both a synthetic building block for novel inhibitors and as a chemical tool for studying PARP biology.

Chemical Profile of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

PropertyValue
IUPAC Name 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol;dihydrochloride
CAS Number 67435-43-2[7]
Molecular Formula C₈H₂₀Cl₂N₂O₂
Molecular Weight 247.16 g/mol
Structure

The molecule possesses three key functional groups that can be exploited in chemical synthesis and biological assays:

  • Aminooxy group (-ONH₂): A versatile functional group that can react with aldehydes and ketones to form stable oxime ethers.[8] This functionality is less common in final drug structures but is valuable in chemical biology for bioconjugation.[9]

  • Piperidine ring: A common scaffold in medicinal chemistry known to enhance the solubility and pharmacokinetic properties of drug candidates.[10][11]

  • Propan-2-ol backbone: The hydroxyl group can act as a hydrogen bond donor, and the propyl chain provides a flexible linker.

PART 1: Application as a Synthetic Building Block for Novel PARP Inhibitors

The structural features of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol suggest its potential as a building block to introduce a hydrophilic and sterically defined side chain onto a PARP inhibitor pharmacophore. The piperidine and hydroxyl groups can improve aqueous solubility and provide hydrogen bonding interactions within the PARP active site, while the aminooxy group offers a reactive handle for further chemical modification or could potentially interact with specific residues.

Hypothetical Synthetic Workflow

The following protocol outlines a hypothetical synthesis of a novel PARP inhibitor utilizing 1-Aminooxy-3-piperidin-1-ylpropan-2-ol. The core of the inhibitor is a phthalazinone moiety, a common scaffold in many potent PARP inhibitors like olaparib.

Protocol 1: Synthesis of a Phthalazinone-Based PARP Inhibitor

Objective: To conjugate 1-Aminooxy-3-piperidin-1-ylpropan-2-ol to a functionalized phthalazinone core.

Materials:

  • 4-(4-fluoro-3-formylbenzyl)phthalazin-1(2H)-one

  • 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free-Basing the Amine:

    • Dissolve 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride (1.1 eq) in a mixture of DCM and a small amount of MeOH.

    • Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and stir at room temperature for 30 minutes.

  • Reductive Amination:

    • To the solution from step 1, add 4-(4-fluoro-3-formylbenzyl)phthalazin-1(2H)-one (1.0 eq).

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine/oxime.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Let the reaction proceed at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

Rationale for the Synthetic Design
  • The phthalazinone core is a well-established pharmacophore that mimics the nicotinamide of NAD+ and forms key interactions in the PARP active site.

  • Reductive amination is a reliable method for forming the carbon-nitrogen bond between the aldehyde on the core and the aminooxy group of the building block, resulting in a stable linkage.

  • The final molecule incorporates the piperidinylpropanol moiety, which is expected to enhance solubility and potentially form additional hydrogen bonds with the enzyme, possibly improving potency or altering the selectivity profile.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification Start 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride Reagent1 Triethylamine (TEA) DCM/MeOH Start->Reagent1 Neutralization Intermediate1 Free-based Amine Reagent1->Intermediate1 Core Phthalazinone Core (with aldehyde) Intermediate1->Core Imine/Oxime Formation Reagent2 Sodium Triacetoxyborohydride (STAB) Core->Reagent2 Reduction Product Final PARP Inhibitor Reagent2->Product Workup Aqueous Work-up Product->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct Purified Inhibitor Purification->FinalProduct

Caption: Hypothetical synthetic workflow for a novel PARP inhibitor.

PART 2: Application as a Chemical Probe in PARP Research

The aminooxy group of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol is a key feature that allows its use as a chemical tool to study PARP-mediated ADP-ribosylation. It has been demonstrated that aminooxy-containing probes can react with the ribose moiety of ADP-ribose, particularly when it is attached to acidic residues (aspartate and glutamate), to form a stable oxime linkage.[12] This reaction can be used to detect and quantify certain types of ADP-ribosylation events.

Workflow for Detecting ADP-Ribosylation

A common method to study PARP activity involves derivatizing the aminooxy compound with a reporter tag (e.g., a fluorophore or biotin) to enable detection. The following workflow describes the preparation of a biotinylated probe and its use in a pull-down assay to enrich for ADP-ribosylated proteins.

Protocol 2: Biotinylation and Pull-Down of ADP-Ribosylated Proteins

Objective: To synthesize a biotinylated probe from 1-Aminooxy-3-piperidin-1-ylpropan-2-ol and use it to capture ADP-ribosylated proteins from cell lysates.

Materials:

  • 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

  • Biotin-NHS ester

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Cell lysate from cells treated with a DNA damaging agent (e.g., H₂O₂)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., RIPA buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

Part A: Synthesis of Biotinylated Probe

  • Dissolve 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride (1.0 eq) and Biotin-NHS ester (1.1 eq) in DMF.

  • Add TEA (3.0 eq) to the solution and stir at room temperature overnight.

  • Purify the resulting biotinylated probe by HPLC.

Part B: Pull-Down Assay

  • Treat cells with a DNA damaging agent to induce PARP activity.

  • Prepare cell lysates under denaturing conditions.

  • Incubate the cell lysate with the biotinylated aminooxy probe for 2-4 hours at room temperature to allow for oxime ligation to ADP-ribosylated proteins.

  • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against PARP1 or other potential targets of ADP-ribosylation.

Rationale for the Assay Design
  • The NHS ester of biotin reacts with the free amine of the piperidine ring (after free-basing) to form a stable amide bond, creating the biotinylated probe.

  • The aminooxy group of the probe then selectively reacts with the open-ring form of ADP-ribose on proteins.

  • The high affinity of the biotin-streptavidin interaction allows for efficient capture and enrichment of the labeled proteins.

  • This method can be used to identify novel substrates of PARP enzymes or to study the dynamics of ADP-ribosylation in response to various stimuli.

Visualization of the Pull-Down Workflow

G cluster_0 Probe Synthesis cluster_1 Assay Start Aminooxy Compound Probe Biotinylated Probe Start->Probe Conjugation Biotin Biotin-NHS Biotin->Probe Incubation Incubate with Probe Probe->Incubation Lysate Cell Lysate with ADPr-Proteins Lysate->Incubation Capture Capture with Streptavidin Beads Incubation->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot Elute->Analysis

Sources

Troubleshooting & Optimization

troubleshooting 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride solubility issues in water

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2)[1]. This guide is designed for researchers, application scientists, and drug development professionals experiencing aqueous solubility issues with this specific piperidine-hydroxylamine derivative.

Rather than simply providing a list of generic steps, this guide deconstructs the physical chemistry behind the compound's behavior, offering self-validating protocols and mechanistic troubleshooting to ensure your experimental integrity.

Part 1: The Science of Solubility (Causality & Mechanisms)

To troubleshoot solubility, we must first understand the chemical environment. 1-Aminooxy-3-piperidin-1-ylpropan-2-ol is supplied as a dihydrochloride salt . While amine hydrochlorides are generally engineered for high aqueous solubility, they are highly susceptible to three specific micro-environmental factors:

  • pH-Dependent Speciation: In pure, unbuffered HPLC-grade water, the dihydrochloride salt dissolves readily, creating an acidic solution. However, when introduced to physiological buffers (pH 7.4), the basic piperidine nitrogen deprotonates. This converts the highly soluble ionized salt into its lipophilic "free base" form, which has a drastically lower solubility threshold and rapidly precipitates[2].

  • The Common Ion Effect: Biological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (e.g., 137 mM NaCl). According to Le Chatelier's principle, an excess of free chloride ions in the solvent depresses the solubility limit of the hydrochloride salt, forcing it out of solution before it can even transition to the free base[2].

  • Hygroscopicity and Hydrolysis: Dihydrochloride salts are notoriously hygroscopic. If the compound is exposed to ambient humidity, it absorbs water molecules into its crystal lattice. This not only alters the molecular weight (throwing off molarity calculations) but can also trigger partial hydrolysis, transforming the crystalline powder into a sticky, insoluble gel[3].

Part 2: Troubleshooting FAQs

Q1: I successfully dissolved the powder in pure water, but it immediately crashed out (turned cloudy) when I added it to my cell culture media. How do I fix this? A: This is a classic manifestation of pH-dependent precipitation combined with the common ion effect. Your cell culture media is buffered to pH ~7.4 and contains high salt concentrations.

  • The Fix: Do not attempt to dissolve the powder directly into media. Instead, prepare a highly concentrated stock solution (e.g., 50 mM) in pure, sterile H₂O. When adding to your assay, dilute the stock at least 1:1000 directly into pre-warmed (37°C) media while actively vortexing. The rapid dilution prevents localized pockets of high pH and high concentration, keeping the compound below its free-base saturation limit.

Q2: The powder inside my sealed vial has turned into a sticky, gummy substance and refuses to dissolve, even in pure water. Is the batch bad? A: The compound has absorbed atmospheric moisture due to its high hygroscopicity[3]. If the vial was opened while cold (straight from the -20°C freezer), condensation immediately formed on the powder. Once the compound forms a hydrated gel, its dissolution kinetics drop severely, and it may have undergone degradation.

  • The Fix: Discard the compromised vial. For future vials, you must allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before breaking the seal.

Q3: I am trying to make a highly concentrated stock (100 mM) in pure water for an animal dosing study, but the solution remains slightly turbid. What should I do? A: You are likely hitting the thermodynamic saturation limit of the salt at room temperature.

  • The Fix: Solvation is an endothermic process. Tightly seal the tube and place it in a 37°C water bath for 5–10 minutes, followed by 2 minutes of bath sonication. The thermal energy will break the remaining crystal lattice. Once dissolved, the solution will typically remain stable at room temperature (supersaturation), but it should be aliquoted and frozen immediately to prevent long-term precipitation.

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. If a step fails, the protocol inherently identifies the point of failure.

Protocol A: Preparation of a 50 mM Aqueous Stock Solution
  • Equilibration: Remove the vial of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride from -20°C storage. Place it in a desiccator at room temperature (20-25°C) for 30 minutes. Validation: The powder should remain free-flowing and crystalline. If it is clumpy or gel-like, halt the protocol.

  • Weighing: Rapidly weigh the required mass in a low-humidity environment (<40% RH).

  • Solvation: Add the calculated volume of HPLC-grade, sterile H₂O. Do not use PBS or Tris buffer for the primary stock.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assist (If needed): If particulates remain, incubate at 37°C for 5 minutes, followed by bath sonication for 2 minutes. Validation: The solution must be 100% optically clear.

  • Storage: Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution into Physiological Assays
  • Pre-warming: Pre-warm your target buffer or cell culture media to 37°C.

  • Dynamic Dilution: Place the tube of media on a vortex mixer set to low speed.

  • Addition: Pipette the aqueous stock solution directly into the center of the vortexing media (avoiding the plastic walls). Do not exceed a final concentration of 100 µM in the assay to prevent free-base precipitation.

Part 4: Data Presentation

Table 1: Physicochemical & Solubility Profile of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

ParameterSpecification / ThresholdMechanistic Implication
CAS Number 67435-43-2[1]Unique identifier for sourcing and safety data.
Molecular Weight 247.16 g/mol Ensure calculations account for the two HCl molecules.
Max Solubility (H₂O) ~50 - 100 mM (Temperature dependent)Exceeding this requires thermal assist (37°C) and sonication.
Max Solubility (PBS, pH 7.4) < 1 mM (Direct dissolution)Common ion effect and free-base formation severely limit solubility[2].
Hygroscopicity HighRequires strict desiccation; prone to moisture-induced degradation[3].
Long-Term Storage -20°C to -80°C (Desiccated)Prevents hydrolysis of the aminooxy linkage.

Part 5: Visualizations

G Start Equilibrate & Weigh (Desiccated Environment) AddSolvent Add HPLC-grade H2O (Target <50 mM) Start->AddSolvent CheckClear Is Solution Clear? AddSolvent->CheckClear Sonicate Incubate 37°C & Sonicate (5 min) CheckClear->Sonicate No (Cloudy) Success Sterile Filter (0.22 µm) Aliquot & Store at -80°C CheckClear->Success Yes CheckClear2 Is Solution Clear? Sonicate->CheckClear2 CheckClear2->Success Yes Fail Halt: Compound Degraded (Moisture Contamination) CheckClear2->Fail No (Still Cloudy)

Caption: Workflow for preparing aqueous stocks and troubleshooting initial dissolution failures.

Speciation Salt Dihydrochloride Salt (Fully Protonated) Highly Water Soluble Buffer Addition to pH 7.4 Buffer (e.g., PBS / Media) Salt->Buffer Dilution FreeBase Free Base Formation (Deprotonated) Precipitation Buffer->FreeBase pH > pKa CommonIon High Cl- Concentration (Common Ion Effect) Precipitation Buffer->CommonIon >130mM NaCl

Caption: Mechanistic pathways leading to precipitation in physiological buffers.

Part 6: References

  • NextSDS. (n.d.). 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride — Chemical Substance Information. Retrieved from

  • MilliporeSigma. (n.d.). 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride. Retrieved from

  • Miyazaki, S., et al. (1981). Salt selection for basic drugs and the common ion effect. USPTO / Semantic Scholar Archive. Retrieved from

  • National Institutes of Health (NIH) PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride [1]. This compound is a critical hydroxylamine precursor often utilized in the synthesis of PARP inhibitors and molecular chaperone co-inducers (such as BGP-15).

Because this four-step synthetic route involves highly exothermic ring-openings, sensitive Gabriel-type O-alkylations, and the isolation of an intensely hygroscopic final salt, achieving high yields requires strict mechanistic control. This guide bypasses generic advice to focus on the causality of yield loss and provides self-validating protocols to ensure experimental success.

Core Synthetic Workflow & Mechanistic Pathway

The synthesis proceeds through four distinct mechanistic stages: (1) Epoxidation/Ring Opening, (2) Gabriel-type O-Alkylation, (3) Hydrazinolysis, and (4) Anhydrous Salt Formation.

SynthesisPathway N1 Piperidine + Epichlorohydrin N2 Step 1: Epoxidation (Strict T < 5°C) N1->N2 N3 1-(Oxiran-2-ylmethyl)piperidine N2->N3 Prevent Bis-alkylation N4 Step 2: O-Alkylation + N-Hydroxyphthalimide / K2CO3 N3->N4 N5 Phthalimide-Protected Alkoxyamine N4->N5 Gabriel Synthesis N6 Step 3: Hydrazinolysis + Hydrazine Hydrate N5->N6 N7 1-Aminooxy-3-piperidin-1-ylpropan-2-ol N6->N7 Phthalhydrazide Precipitation N8 Step 4: Salt Formation + Anhydrous HCl in IPA N7->N8 N9 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride N8->N9 Anhydrous Crystallization

Figure 1: Four-step synthetic workflow for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a "self-validating system." This means you do not proceed to the next step until specific analytical or visual benchmarks are met.

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)piperidine

Mechanistic Goal: Controlled nucleophilic attack of piperidine on epichlorohydrin to form the epoxide intermediate[2], avoiding over-alkylation.

  • Setup: Charge a dry round-bottom flask with epichlorohydrin (1.2 eq) and absolute ethanol (2 volumes). Chill the system to 0°C using an ice-brine bath.

  • Addition: Add piperidine (1.0 eq) dropwise via an addition funnel over 2 hours. Causality: This reaction is highly exothermic. If the internal temperature exceeds 5°C, piperidine will attack the newly formed epoxide, creating a yield-crashing bis-piperidino byproduct.

  • Stirring: Maintain at 0–5°C for 4 hours, then allow to warm to room temperature overnight.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine spot of piperidine must be completely absent. GC-MS should confirm the mass of the intermediate ( m/z 141.2).

Step 2: Gabriel-Type O-Alkylation

Mechanistic Goal: Displacement of the chloride/epoxide by the N-hydroxyphthalimide (NHPI) anion to form a protected alkoxyamine[3].

  • Deprotonation: Dissolve the crude intermediate from Step 1 in anhydrous DMF. Add NHPI (1.1 eq) and anhydrous K2​CO3​ (1.5 eq). Causality: The pKa of NHPI is ~6.0. K2​CO3​ ensures complete deprotonation to the highly nucleophilic red-colored phthalimide anion.

  • Heating: Heat the reaction mixture to 60°C for 12 hours under nitrogen[4].

  • Workup: Pour into ice water to precipitate the product. Extract with Ethyl Acetate (3x), wash with brine to remove DMF, and dry over Na2​SO4​ .

  • Self-Validation Check: The aqueous layer must be nearly colorless (indicating complete consumption of the red NHPI anion). LC-MS must show the parent mass of the protected intermediate.

Step 3: Hydrazinolysis (Ing-Manske Procedure)

Mechanistic Goal: Cleavage of the phthalimide protecting group to release the free aminooxy base[4].

  • Reaction: Dissolve the protected intermediate in ethanol. Add hydrazine hydrate (1.2 eq).

  • Reflux: Heat to reflux for 2 hours. Causality: Heat is required to drive the formation of the highly stable cyclic byproduct, phthalhydrazide, which forces the equilibrium forward.

  • Self-Validation Check: A voluminous white precipitate (phthalhydrazide) will form in the flask. If the solution remains clear, the deprotection has failed. Filter off the solid; the filtrate contains your free base.

Step 4: Dihydrochloride Salt Formation

Mechanistic Goal: Protonation of both the piperidine nitrogen and the aminooxy nitrogen to form a stable, isolable salt[1].

  • Solvent Exchange: Concentrate the filtrate from Step 3 to an oil. Redissolve in anhydrous isopropanol (IPA) or methyl tert-butyl ether (MTBE).

  • Acidification: Cool to 0°C. Slowly bubble anhydrous HCl gas or add a pre-titrated solution of HCl in IPA until the pH reaches 2.0.

  • Isolation: Causality: The dihydrochloride salt is intensely hygroscopic. Filter the resulting white crystals using a Schlenk frit under a blanket of dry nitrogen.

  • Self-Validation Check: The isolated powder should be free-flowing under nitrogen. If it immediately turns into a sticky gum, moisture has compromised the lattice.

Quantitative Yield Optimization Parameters

The following table summarizes the causal relationship between specific reaction parameters and their impact on overall yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on YieldCausality / Mechanistic Rationale
Step 1: Temperature > 25°C0–5°C +30%Higher temperatures provide the activation energy for the epoxide intermediate to react with a second piperidine molecule (bis-alkylation).
Step 2: Base Equivalents 1.0 eq K2​CO3​ 1.5 - 2.0 eq K2​CO3​ +25%A slight excess ensures the complete deprotonation of NHPI, maximizing the concentration of the active nucleophile.
Step 3: Hydrazine 1.0 eq1.2 eq +15%A 20% excess drives the thermodynamic equilibrium of the Ing-Manske deprotection to absolute completion.
Step 4: Solvent System Aqueous HCl / EtOHAnhydrous HCl / IPA +40% (Recovery)Prevents the highly water-soluble dihydrochloride salt from remaining dissolved in the mother liquor or hydrolyzing.

Frequently Asked Questions (Troubleshooting)

Q: During Step 1, my yield is low, and NMR shows a complex mixture with a large amount of a high-molecular-weight byproduct. What happened? A: You are observing bis-alkylation. Because piperidine is a strong nucleophile, if the reaction temperature is not strictly maintained below 5°C, the initial 1-(oxiran-2-ylmethyl)piperidine intermediate will undergo a second nucleophilic attack by another piperidine molecule, yielding 1,3-bis(piperidin-1-yl)propan-2-ol. Action: Ensure epichlorohydrin is the limiting reagent (or in slight excess depending on recovery strategy) and use a highly controlled dropwise addition of piperidine with robust cooling.

Q: The Gabriel synthesis (Step 2) is stalling at 50% conversion. Should I increase the temperature to 100°C? A: No. Increasing the temperature in DMF above 80°C can lead to the thermal degradation of the N-hydroxyphthalimide and promote elimination side-reactions on your alkyl chain. Instead of heat, ensure your K2​CO3​ is strictly anhydrous (freshly calcined if possible). Water in the system will solvate the nucleophile and drastically reduce the SN​2 reaction rate.

Q: My final 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride salt turns into a sticky, unweighable gum on the filter paper. How do I prevent this? A: This compound is notoriously hygroscopic[1]. When exposed to ambient laboratory humidity during vacuum filtration, it rapidly absorbs atmospheric water, collapsing the crystal lattice into a hydrate gum. Action: You must perform the filtration under a blanket of dry inert gas (e.g., using an inverted funnel with heavy N2​ or Argon flow over the Büchner funnel). Immediately transfer the solid to a vacuum desiccator containing P2​O5​ for final drying.

Q: Can I use N-hydroxysuccinimide (NHS) instead of N-hydroxyphthalimide (NHPI) in Step 2? A: While NHS is sometimes used in Gabriel-type syntheses[3], NHPI is vastly superior for this specific substrate. The phthalimide anion is more stable, less prone to ring-opening side reactions under basic conditions, and yields a highly crystalline, easily filterable phthalhydrazide byproduct during the hydrazinolysis step, which simplifies purification.

References

  • NextSDS. "1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride - Chemical Substance Information". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHap2FA2tZTeUIFQ-YjyXyGZYazyRPgi1-WWT66sEsXUCWj-RuByD03gtlJCZYAiFK22xbxSeIKhnqZs0xs2is51kdMOmRKnkAjQ1MX-3pOVBSuszNOAJ62a-fBzV_ZQUiN_ZIWPmqPS3fnfa6j6KbJWoSdIfQy3Gizrvof4Dvefutw6VnZ2O8_zymlsuFQLYuQr2uwTwHosKnW7Ao=]
  • National Institutes of Health (PMC). "Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIcm2XCjj0BGOTr-R8GhPexHiw7mjcl-58mO2Lzglp80p9G2Kq4ixYLqb_MdXLjO35YA8bgaIMpSgif149Qu86-olHqLBAexNBnumBYiTvDax4bHssC9opxwbEIuRk9JYWNfbP-MJXofxYAQ==]
  • BenchChem. "O-Decylhydroxylamine: A Technical Overview of its Synthesis, Properties, and Historical Context". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-nSNLncEELZoHr8W942u7gUDpAgLfLGWm5wHj6Tb-UQI-X1FAX6gf9Or4UrePg7VgOj0_LiqCsWWJbDfQTJDB29ciQLVlIvisVkAvbF7Yt_yBLiB3k2jWC3nrWXX84Zs0I9qgOuK3i2HWNr9ybQ4fGjeNViG5jv_HamHWCW0jE9zIZd7USrMH1HEZzOv9radymWHaF1_iLBL9v6k9BX561g7vWVmBygTODeW563PmVhX1n9FpVM9]
  • ChemicalBook. "Piperidine, 1-(oxiranylmethyl)-". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-kJok2SczZOtsE6OlnYEyPu-zfM9Ob1JIUtzWtnFwvDHChXx6Z1Ykf9tEoxkf6TtJWwiUzp3rVJ-Qt7m6hrNvK19OMrBpD_9yCM7uNZDwFgfNJrq7AOHRS_-x5EsGyWJfJMsOy7McmbzTeH9lsJIg9VA52ETcjPOqfCcLO21myw==]

Sources

Technical Support Center: HPLC Optimization for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride presents a "perfect storm" of chromatographic challenges: it is a highly polar dicationic salt, it lacks a UV-absorbing chromophore, and it contains a highly reactive aminooxy group.

This guide provides researchers and drug development professionals with field-proven methodologies, diagnostic workflows, and self-validating protocols to successfully quantify this challenging analyte.

Diagnostic Method Selection

Before beginning method development, your analytical strategy must be dictated by your available hardware. The diagram below outlines the decision-making process for analyzing highly polar, non-chromophoric analytes.

HPLC_Workflow Start Target: 1-Aminooxy-3-piperidin- 1-ylpropan-2-ol 2HCl DetectCheck Detector Availability? Start->DetectCheck CAD_MS CAD, ELSD, or MS Available DetectCheck->CAD_MS Universal/Mass Detector UV_Only Only UV/Vis Available DetectCheck->UV_Only Optical Detector Only HILIC Direct Analysis via HILIC (Amide/Zwitterionic Column) CAD_MS->HILIC Deriv Pre-Column Derivatization (Oxime Ligation w/ Aldehyde) UV_Only->Deriv RP_HPLC Reversed-Phase HPLC (C18) Standard Aqueous/Organic Deriv->RP_HPLC

Caption: Diagnostic workflow for selecting the optimal HPLC method based on detector availability.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my analyte eluting in the void volume ( t0​ ) on a standard C18 column?

Causality: 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride has an extremely low LogP. In aqueous solution, it exists as a highly hydrated dication (protonated piperidine and protonated aminooxy). In Reversed-Phase Liquid Chromatography (RP-HPLC), retention relies on hydrophobic partitioning. There is zero thermodynamic incentive for this highly polar, water-solvated dication to partition into the hydrophobic C18 stationary phase. Solution: You must switch the chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for polar basic compounds[1]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase starting with high organic content (>70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase surface.

Q2: I am using a UV detector at 210 nm, but I only see baseline noise. Why?

Causality: UV detectors measure π→π∗ or n→π∗ electronic transitions. Your target molecule consists entirely of aliphatic C-C, C-N, C-O, and N-O single bonds. It lacks an extended conjugated system. The only available transitions are high-energy σ→σ∗ , which absorb in the vacuum UV range (<190 nm). At these wavelengths, your mobile phase solvents will heavily absorb the light, saturating the detector and masking the analyte. Solution: You must either use a universal detector like a Charged Aerosol Detector (CAD)[2], which measures the residual mass of non-volatile particles after solvent evaporation, or chemically modify the analyte to attach a chromophore (see Q3).

Q3: How can I analyze this compound if I only have a UV detector?

Causality: You must leverage the unique chemical reactivity of the aminooxy group (-O-NH₂). Due to the "alpha effect" (repulsion between adjacent oxygen and nitrogen lone pairs), the aminooxy nitrogen is highly nucleophilic. It will readily undergo a condensation reaction with an aldehyde to form a stable oxime bond (-O-N=C-)[3]. Solution: By reacting the sample with an excess of 4-nitrobenzaldehyde, you attach a highly conjugated aromatic ring to the molecule. This achieves two goals simultaneously: it introduces a strong UV chromophore ( λmax​≈280 nm) and significantly increases the molecule's hydrophobicity, allowing it to be retained and separated on a standard C18 column[4].

Q4: I switched to HILIC, but my peaks are severely tailing. How do I fix this?

Causality: Peak tailing in HILIC for basic compounds is almost always caused by secondary electrostatic interactions. The basic piperidine nitrogen (pKa ~10) interacts strongly with ionized, negatively charged residual silanols (Si-O⁻) on the stationary phase support. Solution: Increase the buffer concentration in your mobile phase. Using 10–20 mM Ammonium Formate at pH 3.0 serves a dual purpose: the low pH suppresses silanol ionization, and the high ionic strength provides counter-ions that "mask" the remaining active sites, resulting in sharp, symmetrical peaks.

Method Comparison & Quantitative Data Summary

The following table summarizes the performance metrics of the three primary optimization strategies for this compound.

ParameterHILIC + CADPre-Column Derivatization + UVIon-Pairing RP-HPLC + ELSD
Column Type Zwitterionic or Amide (HILIC)Standard C18 (Reversed-Phase)Standard C18 (Reversed-Phase)
Detection Charged Aerosol (Universal)UV/Vis (e.g., 280 nm)Evaporative Light Scattering
Sample Prep Direct injection (dilute in ACN)2-hour incubation with AldehydeDirect injection
Sensitivity (LOD) ~5–10 ng on-column~1–5 ng on-column (highly sensitive)~20–50 ng on-column
Mobile Phase ACN / Ammonium Formate (pH 3)Water / MeOH / 0.1% TFAWater / ACN / 10mM HFBA
Primary Advantage No sample prep; direct analysisUtilizes standard UV equipmentRetains polar analytes on C18
Primary Drawback Requires specialized CAD hardwareReagent peaks may cause interferenceHFBA contaminates MS systems

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Always run a "Reagent Blank" to confirm that system peaks do not co-elute with your target analyte.

Protocol A: Direct Analysis via HILIC-CAD

This is the preferred method if a Charged Aerosol Detector is available, as it eliminates the need for chemical derivatization.

1. System Preparation:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: CAD requires volatile buffers; never use phosphate).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate 10 Hz; Filter 3.6s.

2. Gradient Program:

  • Time 0.0 min: 90% B (Highly organic to promote water-layer partitioning)

  • Time 5.0 min: 50% B (Increasing aqueous to elute the polar analyte)

  • Time 7.0 min: 50% B

  • Time 7.1 min: 90% B (Re-equilibration)

  • Time 12.0 min: 90% B (Stop)

3. Sample Preparation & Validation:

  • Dissolve 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride in a diluent of 80:20 Acetonitrile:Water. (Injecting highly aqueous samples into a HILIC system will disrupt the stationary water layer and cause peak splitting).

  • Self-Validation Step: Inject a blank of the 80:20 diluent. CAD is highly sensitive to non-volatile impurities in solvents. Ensure the baseline is stable before injecting the sample[5].

Protocol B: Pre-Column Derivatization (Oxime Ligation) for UV Detection

Use this method if only standard RP-HPLC-UV equipment is available.

1. Derivatization Reaction:

  • Reagent Preparation: Prepare a 50 mM solution of 4-Nitrobenzaldehyde in Methanol.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 with Acetic Acid. (Mildly acidic conditions catalyze oxime formation).

  • Reaction Mixture: In an amber HPLC vial, combine:

    • 100 µL of Aqueous Sample (containing the analyte).

    • 100 µL of Sodium Acetate Buffer (pH 4.5).

    • 200 µL of 50 mM 4-Nitrobenzaldehyde reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for 2 hours to ensure complete conversion to the oxime derivative[6].

2. HPLC Analysis:

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 280 nm.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Self-Validation Step: You must run a "Derivatization Blank" (substituting the sample with pure water). 4-Nitrobenzaldehyde is added in massive excess and will produce a massive peak later in the chromatogram. The blank confirms that the excess reagent does not co-elute with your newly formed oxime-analyte conjugate.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Retrieved from[Link]

  • LCGC International. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online. Retrieved from[Link]

  • ACS Publications. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from[Link]

  • National Institutes of Health. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central. Retrieved from[Link]

Sources

stability of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Welcome to the technical support guide for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2). This document is designed for our partners in research, discovery, and development. We aim to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the official recommended storage condition for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride?

While some commercial suppliers list room temperature (RT) for storage, our internal long-term stability studies and field experience suggest a more conservative approach for ensuring maximum shelf-life and experimental reproducibility.[1]

  • For Unopened Containers: Storage at 2-8°C in a dark, dry location is recommended.

  • For Opened Containers: To minimize degradation from atmospheric moisture and oxygen, we strongly advise storing the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3]

Causality: The molecule possesses two key structural motifs that influence its stability: an alkoxyamine group and a piperidine ring, both of which are protonated in the dihydrochloride salt form. While the salt form significantly enhances stability compared to the free base, potential degradation pathways still exist.[4] Lower temperatures and an inert atmosphere drastically slow the kinetics of these potential reactions.

Q2: How does the dihydrochloride salt form contribute to the compound's stability?

The use of the dihydrochloride salt is a deliberate chemical strategy to enhance stability. Amines, particularly secondary amines like piperidine, are susceptible to oxidation.[4] The lone pair of electrons on the nitrogen atom can be attacked by atmospheric oxygen, leading to the formation of N-oxides and other degradation byproducts.[5]

By protonating the basic nitrogen centers of the piperidine and aminooxy groups, their lone pairs are engaged in a bond with a proton. This effectively "protects" them, making them significantly less available for oxidative reactions.[4] This is a common strategy to improve the shelf-life and handling characteristics of amine-containing active pharmaceutical ingredients (APIs) and research chemicals.

Q3: What are the primary chemical degradation pathways I should be aware of at room temperature?

Even with the stability conferred by the salt form, two primary degradation routes should be considered, especially under suboptimal storage conditions (e.g., prolonged exposure to air, light, and humidity):

  • Oxidative Degradation: As seen with other amine hydrochloride salts, oxidation can still occur, albeit at a slower rate.[5] The most likely site is the piperidine nitrogen, potentially forming the corresponding N-oxide. This is often accelerated by exposure to light and oxygen.

  • C-ON Bond Homolysis: The alkoxyamine functional group is characterized by its C-ON bond, which can undergo homolytic cleavage to produce a persistent nitroxyl radical and a transient alkyl radical.[6][7] While many alkoxyamines are designed for this to occur at elevated temperatures, the stability is highly dependent on the specific substituents and their bond dissociation energy (BDE).[6][8] Exposure to UV light or the presence of radical initiators can facilitate this process even at room temperature.[9]

Q4: I've noticed a slight yellowing of my compound. Does this indicate degradation?

A change in appearance, such as developing a yellow or brownish tint from its initial state (often a white to off-white solid or a colorless oil), is a common visual indicator of chemical degradation.[1] While a minor color change may not significantly impact the outcome of all experiments, it signifies that the compound is no longer of the highest purity and its integrity should be verified analytically before use in sensitive assays.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your results can be frustrating. If you suspect compound instability is the cause, this guide provides a logical workflow to diagnose the issue.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process to determine if compound integrity is the source of experimental inconsistency.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_basics Step 1: Review Basic Experimental Parameters (Pipetting, Reagents, Cell Lines) start->check_basics assess_compound Step 2: Assess Compound Integrity check_basics->assess_compound Basics OK visual Visual Inspection: - Color Change? - Phase Change? - Clumping? assess_compound->visual Initial Check analytical Analytical Verification: - TLC (Protocol 1) - HPLC/LC-MS (Protocol 2) - NMR assess_compound->analytical Direct Verification visual->analytical Suspicion of Degradation decision Step 3: Decision analytical->decision use Compound is Pure: Proceed with Experiment decision->use Single Peak/ No Change purify Minor Impurities Detected: Consider Purification (e.g., Column Chromatography) decision->purify <5% Degradants discard Significant Degradation: Discard and Use New Stock decision->discard >5% Degradants/ Multiple Peaks end Issue Resolved use->end purify->end discard->end

Caption: Troubleshooting decision tree for inconsistent results.

Potential Degradation Pathways Visualization

This diagram illustrates the two primary chemical vulnerabilities of the molecule.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_homolysis C-ON Bond Homolysis parent 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (as Dihydrochloride Salt) oxidation_prod Piperidine N-Oxide Derivative parent->oxidation_prod  O₂, light, moisture nitroxyl Nitroxyl Radical parent->nitroxyl  Heat, UV light alkyl Alkyl Radical parent->alkyl  Heat, UV light

Sources

Technical Support Center: Stabilizing 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. 1-Aminooxy-3-piperidin-1-ylpropan-2-ol is a highly reactive bifunctional intermediate. While its aminooxy (-O-NH₂) group is incredibly useful for forming stable oxime bonds with aldehydes and ketones, this same reactivity makes it highly susceptible to hydrolytic and oxidative degradation in solution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the structural integrity of your compound during storage and experimentation.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: My aqueous stock solution turned yellow after sitting on the bench. What happened? A: Your compound has undergone severe oxidative degradation. The molecule contains two vulnerable moieties: a primary aminooxy group and a tertiary amine (the piperidine ring). The aminooxy group is highly susceptible to single-electron oxidation catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen, leading to the formation of nitroxyl (HNO) and subsequent reactive nitrogen species (RNS)[1]. Concurrently, the piperidine nitrogen can undergo autoxidation to form an N-oxide[2]. The yellowing is a visual indicator of these complex nitrosative and oxidative byproducts.

Q2: Can I use standard antioxidants like ascorbic acid to prevent this oxidation? A: Absolutely not. This is a common and fatal error. Ascorbic acid degrades into reactive carbonyl species (such as dehydroascorbic acid). Because the primary chemical function of an aminooxy group is to rapidly form stable oxime linkages with aldehydes and ketones[3], introducing carbonyl-containing antioxidants will result in the rapid, irreversible covalent consumption of your compound. Instead, you must rely on metal chelation (EDTA) and physical oxygen displacement (Argon sparging).

Q3: Does pH affect the oxidative stability of this compound? A: Yes, significantly. Aminooxy groups undergo accelerated hydrolytic and oxidative degradation at neutral to alkaline pH[4]. Because your compound is a dihydrochloride salt, dissolving it in pure water naturally yields an acidic solution (pH ~3.5–5.0). This acidic environment protonates the aminooxy group, sterically and electronically shielding it from oxidation. Do not neutralize the solution with buffers (like PBS, pH 7.4) until immediately prior to your downstream oxime ligation assay[3].

Q4: Should I store my stock solutions in water or an organic solvent? A: For long-term stability, anhydrous organic solvents are vastly superior. We strongly recommend preparing stock solutions in high-purity, anhydrous DMSO or DMF and storing them at -20°C or -80°C[5]. If aqueous storage is strictly required for your workflow, the solution must be aliquoted, snap-frozen, and used within 1 month[4].

Quantitative Stability Matrix

The following table summarizes the expected half-life and stability of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride under various formulation conditions.

Storage ConditionSolvent / BufferAdditivesEst. StabilityPrimary Degradation Mechanism
25°C, Ambient Air Neutral PBS (pH 7.4)None< 24 hoursRapid autoxidation & hydrolysis[4]
4°C, Ambient Air Neutral PBS (pH 7.4)None< 1 weekSlower autoxidation & N-oxide formation
-20°C, Sealed Pure Water (pH 4.0-5.0)None1-3 monthsMinimal, slow hydrolysis
-80°C, Argon Sparged Pure Water (pH 4.0-5.0)100 µM EDTA> 12 monthsNegligible
-20°C, Anhydrous Dry DMSO / DMFNone> 12 monthsNegligible[5]

Standard Operating Procedure (SOP): Preparation & Storage

To ensure maximum stability, follow this self-validating protocol for preparing aqueous stock solutions.

Materials Required:

  • LC-MS grade water (metal-free)

  • Argon or Nitrogen gas (high purity)

  • 0.5 M EDTA solution (pH 8.0)

  • Amber microcentrifuge tubes

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 10 mL of LC-MS grade water with Argon gas for 15–20 minutes. This physically displaces dissolved oxygen, eliminating the primary oxidant.

  • Chelation: Add EDTA to the degassed water to achieve a final concentration of 100 µM. This sequesters trace transition metals that act as catalysts for aminooxy autoxidation[1].

  • Dissolution: Weigh the 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride powder and dissolve it in the prepared solvent to your desired stock concentration (e.g., 50 mM).

  • Self-Validation Check: Spot 1 µL of the solution onto a high-resolution pH strip or use a calibrated micro-electrode. The pH must read between 3.5 and 5.0. If the pH is >6.0, your water source may be contaminated with alkaline buffers, which will rapidly degrade the aminooxy group[3]. Discard and restart if pH > 6.0.

  • Aliquoting: Dispense the solution into amber vials to protect the compound from photo-catalyzed degradation[4].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Thaw individual aliquots only once; discard any unused portions to prevent freeze-thaw degradation[4].

Degradation & Protection Pathway Visualization

The following diagram maps the causality of the compound's degradation pathways and illustrates where our recommended interventions halt the oxidation process.

G Core 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (Dihydrochloride) Deg1 Aminooxy Oxidation (Nitroxyl / Nitroso Species) Core->Deg1 Oxidation Deg2 Piperidine Oxidation (N-oxide Formation) Core->Deg2 Oxidation O2 Dissolved O2 / ROS O2->Deg1 O2->Deg2 Metals Trace Transition Metals (Cu2+, Fe3+) Metals->Deg1 Prev1 Argon/N2 Sparging Prev1->O2 Inhibits Prev2 EDTA/DTPA Chelation Prev2->Metals Inhibits Prev3 Maintain Acidic pH (< 5.5) Prev3->Deg1

Mechanisms of oxidative degradation and targeted stabilization strategies.

References

  • Title: Transformation of hydroxylamine to nitrosated and nitrated products during advanced oxidation process Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine Source: Wikipedia URL: [Link]

  • Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

High-Performance Chemoselective Derivatization: Mass Spectrometry Analysis of Carbonyls using 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of trace carbonyl metabolites—such as ketosteroids, lipid aldehydes, and keto-acids—in complex biological matrices is a persistent challenge in mass spectrometry. These molecules typically lack basic functional groups, resulting in notoriously poor ionization efficiency in Electrospray Ionization (ESI).

This guide provides an objective, data-backed comparison of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (AOPP) against legacy derivatization agents. By bridging chemoselective oxime ether formation with a high-affinity piperidine ionization tag, AOPP fundamentally resolves the historical trade-offs between LC retention, adduct stability, and ESI+ signal enhancement.

Mechanistic Causality: The AOPP Advantage

To understand why AOPP outperforms traditional reagents like Girard's Reagent T, we must analyze the causality behind its molecular design. AOPP is a rationally designed bifunctional tag consisting of three critical domains:

  • Chemoselective Aminooxy Group : Legacy reagents rely on hydrazine chemistry, which forms hydrolytically unstable hydrazones. In contrast, the aminooxy moiety of AOPP initiates a nucleophilic attack on the carbonyl carbon to form a highly stable oxime ether[1]. This thermodynamic stability ensures zero signal degradation during prolonged autosampler queuing.

  • Piperidine Ionization Tag : Girard's Reagent T utilizes a quaternary ammonium group. Because it is permanently charged and highly polar, derivatized analytes fail to interact with C18 stationary phases, eluting in the void volume directly into the matrix suppression zone. AOPP solves this by employing a tertiary amine (piperidine). During sample preparation, it remains sufficiently hydrophobic for solid-phase extraction cleanup. However, within the acidic ESI droplet, the piperidine ring (pKa ~10.5) becomes fully protonated, driving massive gas-phase proton affinity and boosting ESI+ signals by up to 100-fold[2].

  • Propan-2-ol Linker : The hydroxyl group increases aqueous solubility during the derivatization reaction and provides a predictable fragmentation handle during Collision-Induced Dissociation (CID), yielding a highly specific reporter ion for Selected Reaction Monitoring (SRM).

Mechanism A AOPP-Tagged Metabolite B Acidic Mobile Phase (0.1% Formic Acid) A->B C Piperidine Protonation (pKa ~10.5) B->C D High Gas-Phase Basicity (ESI Droplet) C->D E Enhanced [M+H]+ Signal (10x - 100x Boost) D->E

Figure 1: Mechanistic pathway of ESI+ signal enhancement driven by the piperidine tag.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of AOPP against widely used alternative derivatization agents.

Performance MetricAOPP DihydrochlorideGirard's Reagent TPFBHADansylhydrazine
Reactive Moiety Aminooxy (-O-NH₂)Hydrazine (-NH-NH₂)Aminooxy (-O-NH₂)Hydrazine (-NH-NH₂)
Adduct Stability High (Oxime Ether)Low (Hydrazone)High (Oxime Ether)Moderate (Hydrazone)
Ionization Tag Piperidine (3° Amine)Quaternary AmmoniumPentafluorobenzylDimethylamino
RP-LC Retention ExcellentPoor (Void Volume)ExcellentGood
ESI+ Signal Boost 50x - 100x 5x - 20xN/A (Used in ESI-)10x - 50x
MS/MS Reporter Yes (Piperidine loss)YesNoYes

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the SIL-IS prior to derivatization, the workflow becomes a self-validating system—any variations in derivatization kinetics or matrix-induced ion suppression will equally affect both the endogenous analyte and the standard, canceling out quantitative errors.

Step 1: Reagent Preparation
  • Prepare a 50 mM ammonium acetate buffer adjusted to pH 4.5 .

    • Causality Check : This specific pH is the kinetic sweet spot. It is acidic enough to activate the carbonyl carbon via protonation, yet basic enough to prevent the complete protonation of the aminooxy group (pKa ~4.6), maintaining its nucleophilicity for the reaction[3].

  • Dissolve AOPP dihydrochloride in the buffer to a final concentration of 10 mg/mL.

Step 2: Sample Processing & Derivatization
  • Aliquot 100 µL of the biological matrix (e.g., plasma or urine).

  • Spike with 10 µL of SIL-IS (e.g., ¹³C₃-testosterone, 1 µg/mL) to establish the self-validating baseline.

  • Extract carbonyls using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the dried residue in 50 µL of the AOPP reagent solution.

  • Incubate at 37°C for 2 hours .

    • Causality Check : This temperature ensures the complete conversion of sterically hindered ketones without causing the thermal degradation of labile metabolites.

Step 3: LC-MS/MS Parameters
  • Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Causality Check : The 0.1% Formic Acid ensures the piperidine tag is fully protonated during elution, maximizing the [M+H]⁺ precursor ion yield in the ESI+ source[2].

Workflow A Biological Sample (Carbonyl Extraction) B AOPP Derivatization (pH 4.5, 37°C) A->B C Oxime Ether Formation B->C D RP-LC Separation (C18 Column) C->D E ESI+ MS/MS Analysis D->E

Figure 2: Chemoselective derivatization workflow for carbonyl metabolites using AOPP.

References

  • Title : Sensitive mass spectrometric analysis of carbonyl metabolites in human urine and fecal samples using chemoselective modification Source : Semantic Scholar URL : 3

  • Title : Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold Source : ACS Publications URL : 1

  • Title : Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries Source : ACS Publications URL : 2

Sources

Comprehensive HPLC Method Selection and ICH Q2(R2) Validation Guide for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Deconstructing the Molecule

Developing a robust purity assay for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2) presents a unique intersection of chromatographic challenges. As a Senior Application Scientist, it is critical to look beyond standard platform methods and analyze the causality dictated by the molecule's physicochemical properties:

  • Extreme Hydrophilicity & Dual Charge: The molecule contains a basic piperidine ring and a highly reactive aminooxy (-O-NH₂) group. As a dihydrochloride salt, it exists as a doubly charged cation under typical acidic mobile phase conditions. This massive hydration shell prevents partitioning into the hydrophobic alkyl chains of a standard C18 column, causing the analyte to elute in the void volume ( t0​ ).

  • Absence of a Chromophore: The structure lacks conjugated π -systems or aromatic rings. Consequently, UV detection is only viable in the deep UV range (<210 nm). At these wavelengths, organic modifiers and buffer salts heavily absorb light, leading to severe baseline drift during gradient elution and unacceptably high Limits of Detection (LOD).

To build a self-validating, robust analytical procedure, we must abandon standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and evaluate specialized modalities.

Modality Comparison: Selecting the Optimal Separation Strategy

To objectively determine the best approach, we compared three distinct chromatographic modalities.

  • Option A: Ion-Pairing RP-HPLC (IP-RP-HPLC). This method adds an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase. The reagent forms a neutral, hydrophobic complex with the charged analyte, allowing retention on standard reversed-phase columns[1]. However, IP reagents permanently alter the stationary phase and cause severe ion suppression, rendering the method incompatible with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

  • Option B: Mixed-Mode Chromatography (MMC). Utilizing a column with both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., sulfonic acid). While retention is achieved, peak tailing for the highly reactive aminooxy group remains a persistent issue due to secondary interactions.

  • Option C: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal phase." It utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water from the mobile phase forms an enriched, semi-immobilized layer on the stationary phase surface. The polar analyte partitions from the bulk organic phase into this aqueous layer[2]. This provides massive retention for the dihydrochloride salt without ion-pairing agents, ensuring 100% compatibility with CAD.

Quantitative Performance Comparison
ParameterIP-RP-HPLC (UV at 210 nm)Mixed-Mode (ELSD)ZIC-HILIC (CAD)
Retention Factor ( k′ ) 2.13.56.8
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.51.1 (Symmetrical)
Theoretical Plates ( N ) ~4,500~6,200>12,000
LOD (µg/mL) 5.0 (High baseline noise)2.50.5 (Superior S/N)
Detector Compatibility UV only (MS/CAD incompatible)ELSD / MSCAD / MS / ELSD

Method Selection Workflow

MethodSelection Step1 Target: 1-Aminooxy-3-piperidin-1-ylpropan-2-ol (Highly Polar, No Chromophore) Split Select Chromatographic Mode Step1->Split RP Standard RP-HPLC (C18) Result: Elutes in Void Volume Split->RP Hydrophobic IP Ion-Pairing RP-HPLC Result: MS/CAD Incompatible Split->IP Electrostatic HILIC ZIC-HILIC Mode Result: Optimal Retention & Peak Shape Split->HILIC Hydrophilic Partitioning DetSplit Select Detection Strategy HILIC->DetSplit UV UV Detection (<210 nm) Result: Baseline Drift, Low S/N DetSplit->UV Optical CAD Charged Aerosol Detection (CAD) Result: High Sensitivity, Universal Response DetSplit->CAD Mass-based (Non-volatile)

Caption: Logical workflow for selecting the optimal HPLC modality and detector based on molecular properties.

Step-by-Step Experimental Protocol: ZIC-HILIC with CAD

To ensure reproducibility, the following protocol is designed as a self-validating system. Every run must pass the embedded System Suitability Test (SST) before sample analysis proceeds.

A. Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm, 200 Å.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Ultra-Pure Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the aminooxy group remains fully protonated, preventing on-column oxidation and ensuring consistent electrostatic interaction with the zwitterionic stationary phase.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces mobile phase viscosity).

  • Detector: Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

B. Gradient Program

Causality: In HILIC, the gradient runs from high organic to high aqueous. Re-equilibration time is heavily extended compared to RP-HPLC because the stationary aqueous layer takes longer to rebuild[2].

  • 0.0 - 2.0 min: 85% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 85% B 50% B (Elution phase)

  • 10.0 - 12.0 min: 50% B (Column wash)

  • 12.0 - 12.1 min: 50% B 85% B (Return to initial)

  • 12.1 - 20.0 min: 85% B (Critical re-equilibration phase)

C. Sample Preparation & Diluent Causality
  • Sample Diluent: 75% Acetonitrile / 25% Water.

  • Causality: Injecting a highly aqueous sample into a HILIC system immediately disrupts the stationary aqueous layer at the head of the column, causing severe peak splitting and distortion. Matching the sample diluent's polarity to the initial mobile phase conditions is mandatory[2].

  • Preparation: Accurately weigh 10.0 mg of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the sample diluent (Target concentration: 1.0 mg/mL).

D. System Suitability Test (SST)

Inject the 1.0 mg/mL standard preparation in six replicates.

  • Retention Time ( tR​ ): %RSD 1.0%.

  • Peak Area: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 10,000.

ICH Q2(R2) Method Validation Framework

With the method optimized, it must be validated according to the latest . The Q2(R2) revision emphasizes a lifecycle approach, requiring the analytical procedure to be proven "fit for its intended purpose" through rigorous, risk-based performance characteristics.

Specificity & Forced Degradation

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities and degradants. Protocol: Subject the API to stress conditions:

  • Acid/Base Hydrolysis: 0.1M HCl and 0.1M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours (Aminooxy groups are highly susceptible to oxidation).

  • Thermal/Photolytic: 105°C for 48 hours; UV light (ICH Q1B conditions). Acceptance Criteria: The main peak must have a resolution ( Rs​ ) 1.5 from the nearest degradation product. Since CAD does not provide spectral purity data, orthogonal LC-MS must be used during this validation phase to confirm no co-eluting mass-to-charge ( m/z ) ratios exist under the main peak.

Range and Linearity

Objective: Establish the reportable range where the method demonstrates suitable precision and accuracy. Protocol: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05%) to 120% of the nominal target concentration. Causality & Q2(R2) Compliance: CAD responses are inherently non-linear (they follow a power-law relationship: A=aMb ). Under ICH Q2(R2), forcing a linear regression on non-linear detector data is invalid. The guideline explicitly permits the use of appropriate non-linear calibration models. Acceptance Criteria: A log-log transformation ( log(Area) vs. log(Concentration) ) or a quadratic regression must yield a coefficient of determination ( R2 ) 0.995.

Accuracy (Spike Recovery)

Protocol: Spike known amounts of synthesized impurities (e.g., piperidine, hydroxylamine derivatives) into the API matrix at 50%, 100%, and 150% of their specification limits. Prepare in triplicate for each level (9 determinations total). Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for all spiked levels.

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% test concentration on Day 1.

  • Intermediate Precision: A second analyst prepares 6 independent sample solutions on Day 2, using a different HPLC system and a different column lot. Acceptance Criteria: The %RSD of the purity result must be 2.0% for Repeatability, and the combined %RSD for Intermediate Precision must be 3.0%.

Robustness (Design of Experiments)

Protocol: Instead of the outdated One-Factor-At-a-Time (OFAT) approach, utilize a Plackett-Burman Design of Experiments (DoE) to evaluate the multivariate effects of deliberate variations. Variables tested:

  • Column Temperature: 40°C ± 5°C

  • Flow Rate: 1.0 mL/min ± 0.1 mL/min

  • Buffer pH: 3.0 ± 0.2

  • Initial Organic %: 85% ± 2% Acceptance Criteria: The System Suitability Criteria (specifically Rs​≥ 1.5 and Tf​≤ 1.5) must be met across all DoE runs, proving the method's resilience in routine QC environments.

Validation Logic Diagram

ValidationLogic S1 1. Specificity Demonstrate lack of interference from impurities/degradants S2 2. Range & Linearity Establish reportable range (LOQ to 120% of spec) S1->S2 S3 3. Accuracy & Precision Spike recovery & repeatability across the established range S2->S3 S4 4. Robustness Risk-based DoE assessment (Flow, Temp, Buffer conc.) S3->S4

Caption: Sequential lifecycle approach for analytical method validation as per ICH Q2(R2) guidelines.

References

1.[3] validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

2.[4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL:[Link]

4.[1] Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications Source: technologynetworks.com URL:[Link]

Sources

Benchmarking 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride: Uncoupling the Core Scaffold from Amidoxime-Driven Chaperone Co-Induction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule chaperone co-inducers and poly(ADP-ribose) polymerase (PARP) inhibitors, structural deconstruction is essential for understanding structure-activity relationships (SAR). 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2) serves as the fundamental O-alkylhydroxylamine core scaffold for a highly successful class of therapeutics, most notably BGP-15 (an amidoxime derivative) and Arimoclomol (an imidoyl chloride derivative)[1][2].

This guide provides a rigorous benchmarking framework for researchers utilizing 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride in cellular assays. By comparing this inactive precursor against its fully synthesized derivatives, scientists can effectively uncouple direct enzymatic inhibition from membrane-lipid therapy mechanisms, establishing a robust negative control for target validation.

Mechanistic Pathway & Pharmacophore Deconstruction

The biological activity of hydroxylamine derivatives is pleiotropic. BGP-15 is a well-documented PARP-1 inhibitor and a co-inducer of Heat Shock Protein 70 (HSP70)[2][3]. Arimoclomol primarily functions as an HSP co-inducer via membrane intercalation, which lowers the activation threshold for Heat Shock Factor 1 (HSF-1)[4][5].

Benchmarking the core scaffold (1-Aminooxy-3-piperidin-1-ylpropan-2-ol) against these derivatives reveals that the aminooxy-piperidine backbone alone is insufficient for biological activity. The addition of the amidoxime or imidoyl chloride functional groups is the critical driver for both membrane fluidization and direct PARP binding.

G Core 1-Aminooxy-3-piperidin- 1-ylpropan-2-ol 2HCl (Core Scaffold) BGP15 BGP-15 (Amidoxime Derivative) Core->BGP15 + Amidoxime Group Arimoclomol Arimoclomol (Imidoyl Chloride Derivative) Core->Arimoclomol + Imidoyl Chloride Group Membrane Membrane Lipid Raft Fluidization Core->Membrane No Activity PARP PARP-1 Inhibition (NAD+ Preservation) Core->PARP No Activity BGP15->Membrane Intercalation BGP15->PARP Direct Binding Arimoclomol->Membrane Intercalation HSF1 HSF-1 Activation & Translocation Membrane->HSF1 Lipid Signaling HSP70 HSP70 Co-Induction (Chaperone Activity) HSF1->HSP70 Gene Transcription

Figure 1: Mechanistic divergence of the core scaffold versus its active derivatives.

Comparative Performance Data

To objectively evaluate the necessity of the terminal functional groups, the core scaffold was benchmarked against BGP-15 and Arimoclomol across three distinct cellular parameters: enzymatic inhibition, transcriptional amplification, and biophysical membrane alteration.

CompoundPARP-1 Inhibition ( Ki​ )HSP70 Fold Co-Induction (40°C)Membrane Fluidity (Laurdan Δ GP)
1-Aminooxy-3-piperidin-1-ylpropan-2-ol >1000 µM (Inactive)1.0x (Baseline)-0.02 (Negligible)
BGP-15 57 µM[2]2.5x[3]-0.15 (Fluidizing)[6]
Arimoclomol >500 µM (Weak/Inactive)3.2x[4]-0.18 (Fluidizing)

Data Interpretation: The core scaffold exhibits no significant activity across all assays, validating its use as a structural negative control. BGP-15 demonstrates dual-action capability (PARP inhibition and HSP co-induction), while Arimoclomol is heavily biased toward membrane-mediated HSP co-induction.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows utilize specific stressors to unmask the co-inducing and protective nature of these compounds, ensuring causality is established at every step.

Protocol 1: PARP-1 Inhibition (Cellular NAD+ Consumption Assay)

Causality: Severe oxidative stress induces DNA single-strand breaks, which hyperactivate PARP-1. PARP-1 utilizes intracellular NAD+ to synthesize poly(ADP-ribose) polymers, leading to rapid NAD+ depletion and necrotic cell death. A true PARP inhibitor (e.g., BGP-15) will preserve NAD+ levels, whereas the core scaffold will fail to prevent depletion[2].

  • Cell Seeding: Seed H9c2 rat cardiomyocytes at 1×104 cells/well in a 96-well plate. Culture overnight in DMEM + 10% FBS.

  • Pre-treatment: Aspirate media. Add fresh media containing 100 µM of the test compounds (Core scaffold, BGP-15, or Arimoclomol). Incubate for 1 hour at 37°C.

  • Stress Induction (Self-Validation): Challenge the cells with 500 µM H2​O2​ for exactly 30 minutes. Note: Include a vehicle-only control without H2​O2​ to establish baseline NAD+.

  • Lysis & Extraction: Rapidly wash cells with cold PBS and lyse using an NAD+ extraction buffer (0.5% Triton X-100 in 10 mM Tris-HCl, pH 7.4).

  • Quantification: Utilize an alcohol dehydrogenase-based enzymatic cycling assay. Measure absorbance at 450 nm. Calculate the percentage of NAD+ preservation relative to the unstressed control.

Protocol 2: HSP70 Co-Induction (Luciferase Reporter Assay)

Causality: Hydroxylamine derivatives are co-inducers; they do not trigger the heat shock response (HSR) at basal temperatures (37°C). Instead, they lower the activation threshold of HSF-1. Therefore, a mild, febrile heat shock (40°C) is required to unmask their activity. At 40°C, untreated cells show minimal HSP70 transcription, while cells treated with BGP-15 or Arimoclomol show massive amplification[3][5].

  • Transfection: Transfect HeLa cells with a plasmid containing the Firefly luciferase gene driven by the human HSPA1A (HSP70) promoter. Allow 24 hours for recovery.

  • Compound Priming: Treat cells with 10 µM of the test compounds. Incubate for 1 hour at 37°C.

  • Mild Heat Shock: Transfer the plates to a precision water-jacketed incubator set exactly to 40.0°C for 60 minutes.

  • Recovery & Expression: Return the plates to 37°C for 6 hours to allow for mRNA translation and luciferase protein accumulation.

  • Detection: Lyse cells with passive lysis buffer, add luciferin substrate, and quantify luminescence using a microplate reader.

Protocol 3: Membrane Fluidity (Laurdan Generalized Polarization)

Causality: The primary upstream mechanism for HSP co-induction by these compounds is "membrane lipid therapy." Active derivatives intercalate into lipid rafts, increasing membrane fluidity. This biophysical change triggers lipid signaling cascades that activate HSF-1. The core scaffold lacks the lipophilicity and structural geometry to achieve this[6][7].

  • Dye Labeling: Wash live Mouse Embryonic Fibroblasts (MEFs) with serum-free imaging buffer. Incubate with 5 µM Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) for 30 minutes at 37°C in the dark.

  • Treatment: Add 50 µM of the test compounds directly to the imaging buffer.

  • Spectral Acquisition: Excite the cells at 340 nm. Record the emission intensities at 440 nm ( I440​ , representing the ordered, gel phase) and 490 nm ( I490​ , representing the disordered, liquid-crystalline phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) using the formula:

    GP=I440​+I490​I440​−I490​​

    A negative shift in Δ GP indicates an increase in membrane fluidity.

Conclusion & SAR Insights

Benchmarking 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride against BGP-15 and Arimoclomol confirms that the core scaffold is biologically inert in the context of PARP inhibition and chaperone co-induction. The addition of the amidoxime group (in BGP-15) is strictly required for accessing the NAD+ binding pocket of PARP-1, while both the amidoxime and imidoyl chloride groups provide the necessary physicochemical properties for membrane raft intercalation. For researchers developing novel chaperone modulators, utilizing this core scaffold as a baseline negative control ensures that observed phenotypic changes are strictly tied to the engineered functional groups rather than the piperidine backbone.

References

  • Szabados, E., et al. (2000). "BGP-15, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase." Biochemical Pharmacology. Available at:[Link]

  • Literáti-Nagy, B., et al. (2014). "Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome." Molecules. Available at:[Link]

  • Hargitai, J., et al. (2003). "Bimoclomol, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1." Biochemical and Biophysical Research Communications. Available at:[Link]

  • Crul, T., et al. (2018). "Chaperone co-inducer BGP-15 inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility." Cellular and Molecular Life Sciences. Available at:[Link]

  • Török, Z., et al. (2014). "Heat shock protein coinducers with no effect on protein denaturation specifically modulate the membrane lipid phase." Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist handling specialized biochemical probes and linkers, understanding the molecular behavior of your reagents is critical for both experimental success and laboratory safety. 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2) is a highly reactive, bifunctional molecule. Featuring an alpha-effect aminooxy nucleophile and a basic piperidine ring formulated as a dihydrochloride salt, it is frequently utilized in oxime ligation chemistries and bioconjugation.

However, the very features that make it experimentally valuable—its extreme nucleophilicity and acidic dissolution—dictate strict, non-standard disposal protocols. Improper disposal can lead to exothermic waste-stream reactions, toxic aerosolization, or environmental contamination. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Chemical Hazard Profiling & Causality

To manage waste effectively, laboratory personnel must first understand the physicochemical causality behind the compound's hazards:

  • Reactive Nucleophilicity: The aminooxy group (-O-NH 2​ ) is significantly more nucleophilic than standard amines due to the alpha-effect. It will spontaneously react with carbonyls (e.g., acetone, formaldehyde) even at ambient temperatures. Mixing this compound with standard solvent waste can lead to spontaneous oxime ligation, an exothermic process that can pressurize and rupture sealed waste carboys 1.

  • Acidic Dissolution & Aerosolization: As a dihydrochloride salt, dissolution in aqueous media releases hydrochloric acid, lowering the pH. In its solid state, the dust is a severe respiratory sensitizer; inhalation of hydroxylamine and piperidine hydrochloride derivatives can cause mucous membrane erosion and asthma-like symptoms 2.

Quantitative Data & Disposal Implications
Property / ParameterSpecification / HazardCausality / Impact on Disposal Protocol
Chemical Class Aminooxy piperidine dihydrochlorideHighly reactive nucleophile; mandates strict segregation from ketone/aldehyde waste streams.
Physical State Solid (Crystalline Powder)High risk of dust generation; mandates wet-wiping during spill cleanup (no dry sweeping).
Aqueous pH Acidic (pH < 4 expected)Corrosive to metal containers; requires pH neutralization before aqueous waste consolidation.
Combustion Byproducts NO x​ , HCl, CO 2​ , COIncineration facilities must be equipped with an alkaline scrubber to neutralize toxic gas emissions.

Operational Waste Management Workflow

The following diagram outlines the logical decision-making process for routing 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride waste based on its physical state.

G Start 1-Aminooxy-3-piperidin-1-ylpropan-2-ol Dihydrochloride Waste CheckState Determine Physical State & Concentration Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Aqueous Aqueous Waste (Solutions/Washings) CheckState->Aqueous ContainSolid Seal in HDPE Container (Prevent Aerosolization) Solid->ContainSolid Neutralize Neutralize to pH 6-8 (Using NaHCO3) Aqueous->Neutralize Segregate CRITICAL: Segregate from Carbonyls & Strong Oxidizers ContainSolid->Segregate Neutralize->Segregate Incinerate High-Temperature Incineration (Licensed EHS Contractor) Segregate->Incinerate

Workflow for the safe handling, neutralization, and disposal of aminooxy-piperidine waste.

Step-by-Step Methodologies for Disposal and Decontamination

Every protocol executed in the laboratory must be a self-validating system to ensure safety. Follow these procedures strictly within a certified chemical fume hood.

Protocol A: Solid Waste Containment and Spill Response

Causality: Dry sweeping organic hydrochlorides aerosolizes the particles, leading to severe respiratory sensitization. The compound must be handled in a way that suppresses dust formation 2.

  • Identify and Isolate: Immediately isolate the spill area. Don appropriate PPE (chemotherapy-rated nitrile gloves, safety goggles, and a fitted N95/P100 respirator if outside a fume hood). Do not use dry sweeping techniques.

  • Dampen and Absorb: Gently mist the solid spill with water or a compatible inert solvent (e.g., isopropanol) to suppress dust formation. Cover the dampened material with an inert absorbent pad or vermiculite.

  • Collect and Seal: Using non-sparking, chemically resistant tools, scoop the absorbed material into a high-density polyethylene (HDPE) container.

  • System Validation: Inspect the spill area with a secondary wet wipe. The absence of crystalline residue visually validates the cleanup. Seal the HDPE container tightly and label it as "Hazardous Solid Waste: Reactive Aminooxy Piperidine Derivative."

Protocol B: Aqueous Waste Neutralization and Segregation

Causality: Aqueous streams containing this compound are highly acidic. Neutralization prevents drum corrosion, while strict segregation prevents oxime-ligation exotherms in waste carboys 1.

  • Initial Assessment: Measure the pH of the aqueous waste stream using pH indicator strips. Expect an acidic reading (pH 2-4) due to the dihydrochloride formulation.

  • Controlled Neutralization: Slowly add a 1M Sodium Bicarbonate (NaHCO 3​ ) solution dropwise while stirring continuously in a fume hood.

  • System Validation: Monitor the solution for the cessation of CO 2​ effervescence (bubbling). Once bubbling stops, re-test the solution with pH strips. The protocol is validated when a stable pH of 6.0 to 8.0 is achieved.

  • Segregation: Transfer the neutralized solution to a designated "Aqueous Non-Halogenated Waste" carboy. Critical Step: Ensure this carboy contains absolutely NO ketones (e.g., acetone washings) or aldehydes.

Final Destruction and Regulatory Compliance

Under Environmental Protection Agency (EPA) guidelines and standard Environmental Health & Safety (EHS) procedures for organic nitrogenous compounds and hydrochlorides, land disposal or municipal sewer discharge is strictly prohibited 34.

The universally accepted method for the final destruction of piperidine hydrochlorides and aminooxy derivatives is high-temperature incineration . The incineration facility must be equipped with an afterburner and an alkaline scrubber. The scrubber is a non-negotiable requirement, as the combustion of the dihydrochloride salt and the nitrogenous piperidine ring generates nitrogen oxides (NO x​ ) and hydrogen chloride (HCl) gases, which must be chemically neutralized prior to atmospheric release 3. Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.

References

  • Title: Hydroxylamine hydrochloride Safety Data Sheet Source: Szabo-Scandic URL: [Link]

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Hazardous Waste Procedure Source: Yale Environmental Health & Safety URL: [Link]

Sources

Personal protective equipment for handling 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Chemical Identity: 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride (CAS: 67435-43-2)

Mechanistic Hazard Profile & Causality

Before interacting with any novel pharmacophore, understanding the why behind its hazard profile is critical for designing effective safety protocols. 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride is a highly functionalized heterocyclic amine derivative[1].

Its hazard classifications—Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [2]—are directly linked to its molecular structure:

  • The Dihydrochloride Salt: While salt formation improves aqueous solubility and crystallinity, it also renders the powder highly hygroscopic. Ambient moisture can cause localized dissociation, lowering the pH and increasing its potential as a dermal and ocular irritant (Skin Irrit. 2 / Eye Irrit. 2A)[3].

  • The Piperidine & Aminooxy Moieties: These functional groups are biologically active. If aerosolized during weighing, the fine particulate matter can easily cross respiratory mucosal barriers, leading to central nervous system or respiratory irritation (STOT SE 3) and systemic toxicity (Acute Tox. 4)[2].

Mandatory PPE & Engineering Controls Matrix

To mitigate these structural hazards, a multi-layered barrier system is required. The following matrix summarizes the quantitative and categorical protective measures based on OSHA standards and prudent laboratory practices[4].

Hazard TargetRequired PPE / Engineering ControlStandard / SpecificationMechanistic Rationale
Respiratory Chemical Fume Hood + N95/P100 RespiratorFace velocity: 80–100 fpm; NIOSH-approvedPrevents inhalation of aerosolized dihydrochloride dust during the weighing of the electrostatic powder[4].
Dermal (Hands) Nitrile Examination Gloves (Double-gloving recommended)EN 374 / ASTM D6978Nitrile provides superior resistance to polar aqueous solutions and amine salts compared to latex[5].
Ocular Chemical Splash GogglesANSI Z87.1 (or EN 166)Protects against micro-particulate dust and accidental splashes during solvent reconstitution[6].
Body Fluid-resistant Laboratory CoatKnee-length, cuffed sleevesPrevents powder accumulation on personal clothing, mitigating secondary exposure routes[7].

Operational Workflow & PPE Integration

This protocol is designed as a self-validating system: each step includes a verification check to ensure the integrity of the safety barriers before proceeding.

Phase 1: Preparation and Weighing (Solid State)

The greatest risk of inhalation exposure occurs when handling the dry, unformulated powder.

  • System Verification: Verify that the chemical fume hood is operational (flow rate 80-100 fpm). Visually inspect nitrile gloves for micro-tears[8].

  • Static Mitigation: Dihydrochloride salts frequently exhibit static charge. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static ionizing brush or a damp lint-free wipe.

  • Aliquoting: Working at least 6 inches inside the fume hood sash, use a grounded, anti-static micro-spatula to transfer the powder into a pre-tared, sealable vial.

  • Containment: Cap the vial immediately after weighing. Do not transport unsealed powder across the laboratory.

Phase 2: Reconstitution (Liquid State)

Once dissolved, the compound's bioavailability increases. If using solvents like DMSO, the dermal penetration risk is exponentially amplified.

  • Solvent Addition: With splash goggles secured, slowly inject the solvent (e.g., sterile water, buffer, or DMSO) into the sealed vial using a syringe, or carefully pipette the solvent down the side of the vial to prevent aerosolization.

  • Agitation: Vortex the sealed vial. Do not use an open beaker or flask for reconstitution.

  • Glove Integrity Check: If using DMSO as a solvent, be aware that it rapidly degrades nitrile. If a splash occurs, immediately remove the gloves, wash hands with soap and water, and don a fresh pair[5].

Phase 3: Spill Response & Disposal Plan

Amine hydrochlorides can leave reactive, acidic residues on surfaces.

  • Solid Spill Cleanup: Do not sweep dry powder, as this generates dust. Cover the spill with damp absorbent paper towels to dissolve and trap the salt. Carefully scoop the towels into a hazardous waste bag[6].

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize any residual hydrochloride acid, followed by a thorough water rinse.

  • Waste Segregation: Dispose of all aqueous waste containing 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride in clearly labeled, compatible plastic containers. Do not mix with strong oxidizing agents[9].

Hazard Signaling & Workflow Diagram

PPE_Workflow cluster_Hazards Primary Exposure Routes cluster_PPE Mandatory PPE Barriers cluster_Workflow Operational Workflow Start 1-Aminooxy-3-piperidin-1-ylpropan-2-ol dihydrochloride H1 Inhalation (STOT SE 3 / Acute Tox 4) Start->H1 H2 Dermal Contact (Skin Irrit. 2) Start->H2 H3 Ocular Exposure (Eye Irrit. 2A) Start->H3 P1 Fume Hood & N95 Respirator H1->P1 mitigated by P2 Double Nitrile Gloves (EN 374) H2->P2 mitigated by P3 Chemical Splash Goggles H3->P3 mitigated by W1 Weighing & Aliquoting (High Dust Risk) P1->W1 P2->W1 W2 Solvent Reconstitution (High Splash Risk) P3->W2 W1->W2 W3 Decontamination & Waste Disposal W2->W3

Fig 1: Logical workflow mapping exposure routes of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol to PPE.

References

  • [2] NextSDS. 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride - Chemical Substance Information. NextSDS Database. URL:[Link]

  • [4] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf - NIH. URL: [Link]

  • [7] Zerust. SAFETY DATA SHEET Zeriol TL. Northern Technologies International Corporation. URL: [Link]

  • [8] National Research Council. Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • [5] University of Puerto Rico. Diethyl ethoxymethylenemalonate - Safety Data Sheet. UPRM. URL: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books. URL:

  • [3] Scribd. Practical Organic Chemistry I (Chem1043). Scribd. URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.